5-(Methylthio)-2-nitropyridine
Description
Contextual Significance of Substituted Pyridines in Organic Synthesis
Substituted pyridines are a cornerstone of modern organic synthesis, forming the structural core of a vast array of compounds with significant applications. semanticscholar.orgresearchgate.net Their prevalence is notable in natural products, pharmaceuticals, and functional materials. semanticscholar.orgrsc.org The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, serves as a versatile scaffold that can be modified with various functional groups to tune its chemical and biological properties. researchgate.netbohrium.com The development of novel synthetic methodologies for creating substituted pyridines, including multicomponent reactions and transition metal-catalyzed cross-couplings, continues to be an active area of research, driven by the demand for new molecules with tailored functions. semanticscholar.orgrsc.orgbohrium.com
The Unique Role of Methylthio and Nitro Groups in Pyridine Reactivity
The introduction of methylthio (-SMe) and nitro (-NO2) groups onto the pyridine ring, as seen in 5-(Methylthio)-2-nitropyridine, imparts a unique and complex reactivity profile. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic distribution within the pyridine ring. This deactivation of the ring towards electrophilic substitution is coupled with an activation towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.
Conversely, the methylthio group can exhibit dual electronic effects. While the sulfur atom can donate its lone pair of electrons through resonance, contributing to the electron density of the ring, the group as a whole can also act as a leaving group in substitution reactions. rsc.org The interplay between the electron-withdrawing nitro group and the potentially electron-donating and displaceable methylthio group creates a nuanced electronic environment that allows for a range of chemical transformations. For instance, the nitro group can be selectively reduced to an amino group, while the methylthio group can be oxidized or displaced by various nucleophiles. smolecule.com This complementary reactivity makes such compounds valuable intermediates in the synthesis of more complex heterocyclic systems.
Overview of Academic Research Trajectories for this compound
Academic research on this compound and related structures has largely focused on leveraging its unique reactivity for the synthesis of novel heterocyclic compounds. One common synthetic route to this compound involves the reaction of 5-chloro-2-nitropyridine (B1630408) with sodium methanethiolate (B1210775). prepchem.com
Researchers have explored the utility of this compound as a building block in various chemical transformations. For example, the nitro group can be reduced to an amine, providing access to 5-(methylthio)pyridin-2-amine, a potentially useful intermediate for further functionalization. diva-portal.org Additionally, the methylthio group can be displaced in nucleophilic substitution reactions, allowing for the introduction of a variety of other functional groups.
The broader class of nitropyridines bearing sulfur-containing substituents has been investigated for their potential applications in medicinal chemistry and materials science. The specific substitution pattern in this compound makes it an interesting subject for studies on structure-reactivity relationships and for the development of new synthetic methodologies in heterocyclic chemistry. diva-portal.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanyl-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJDHTWUGLVNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621876 | |
| Record name | 5-(Methylsulfanyl)-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35196-09-9 | |
| Record name | 5-(Methylsulfanyl)-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Chemical Transformations of 5 Methylthio 2 Nitropyridine
Established and Emerging Synthesis Routes for 5-(Methylthio)-2-nitropyridine
The preparation of this compound can be broadly categorized into two main strategies: nucleophilic displacement on a pre-functionalized pyridine (B92270) ring and direct introduction of the methylthio group.
Nucleophilic Displacement Strategies for Pyridine Thiomethylation
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridines. The electron-withdrawing nitro group in 2-nitropyridine (B88261) derivatives activates the ring, facilitating attack by nucleophiles.
A common and direct method for the synthesis of this compound involves the reaction of a suitable pyridine precursor with a thiolate anion. Sodium methanethiolate (B1210775) is a frequently used reagent for this purpose. prepchem.com The reaction proceeds via a nucleophilic aromatic substitution mechanism where the thiolate anion displaces a leaving group on the pyridine ring. prepchem.compsu.edumdpi.com The reactivity of the pyridine substrate is significantly enhanced by the presence of an electron-withdrawing nitro group.
Thiolate ions have been shown to add regiospecifically to certain pyridinium (B92312) salts, leading to the formation of dihydropyridine (B1217469) adducts which can then be transformed into pyridin-4-yl thioethers. psu.edu While this demonstrates the utility of thiolates in pyridine functionalization, for the synthesis of this compound, the direct displacement on a nitropyridine is more common.
| Precursor | Reagent | Product | Key Features |
|---|---|---|---|
| 5-Chloro-2-nitropyridine (B1630408) | Sodium methanethiolate | This compound | Direct displacement of chloride by the thiolate anion. prepchem.com |
| N-(4-oxopyridin-1-yl)pyridinium salts | Thiolate ions | 1,4-dihydropyridine adducts | Regiospecific addition, which can be a precursor to pyridinyl thioethers. psu.edu |
| 2-Methyl-3,5-dinitropyridine | Benzylthiolate | 3-Benzylthio-2-methyl-5-nitropyridine | Demonstrates selective substitution of a nitro group. researchgate.net |
Halogenated nitropyridines are excellent substrates for SNAr reactions. The presence of a halogen, typically chlorine, at a position activated by a nitro group provides a good leaving group for nucleophilic attack. For the synthesis of this compound, 5-chloro-2-nitropyridine is a key starting material. prepchem.com The reaction of 5-chloro-2-nitropyridine with sodium methanethiolate in a suitable solvent readily yields the desired product. prepchem.com The electron-withdrawing nitro group at the 2-position activates the C-5 position towards nucleophilic attack, facilitating the displacement of the chloride ion. abertay.ac.ukquimicaorganica.org
The general reactivity of halopyridines in SNAr reactions is well-established, with halogens at the 2- and 4-positions being more readily displaced than those at the 3-position due to better stabilization of the Meisenheimer intermediate. abertay.ac.ukquimicaorganica.org In the case of 5-chloro-2-nitropyridine, the para-relationship between the chloro and nitro groups provides strong activation for the substitution reaction.
While less common for the direct synthesis of this compound, transformations involving sulfonyl groups can be relevant. For instance, 5-nitropyridine-2-sulfonic acid can be synthesized from 3-nitropyridine (B142982) in a two-step process. researchgate.net This sulfonic acid can then be converted into a series of 2-substituted-5-nitropyridines. researchgate.net Although direct conversion to a methylthio group is not explicitly detailed, sulfonyl groups can act as leaving groups in nucleophilic substitution reactions, suggesting a potential, albeit longer, synthetic route.
Additionally, the synthesis of various pyridine-3-sulfonyl chlorides from substituted 3-aminopyridines has been reported, which can then be converted to other derivatives. researchgate.net This highlights the versatility of sulfonyl-substituted pyridines as synthetic intermediates.
Direct and Catalytic Thiomethylation Approaches
Direct thiomethylation methods offer an alternative to the use of pre-functionalized pyridines and odorous thiols.
A notable development in thiomethylation is the use of the boron trifluoride-dimethyl sulfide (B99878) complex (BF₃•SMe₂) as a dual thiomethyl source and Lewis acid activator. researchgate.netdiva-portal.orgresearchgate.net This reagent provides a convenient and less odorous alternative to traditional methods. diva-portal.orgresearchgate.net The reaction is typically performed solvent-free and is effective for a range of electron-deficient heterocycles. researchgate.netdiva-portal.org
The proposed mechanism involves the activation of the heterocyclic substrate by coordination of the Lewis acid (BF₃) to a ring nitrogen. diva-portal.orgresearchgate.net This enhances the electrophilicity of the ring, facilitating nucleophilic attack by dimethyl sulfide (SMe₂). diva-portal.org Subsequent demethylation leads to the thiomethylated product. diva-portal.org Interestingly, BF₃•SMe₂ has also been observed to reduce nitro groups in certain nitropyridines, sometimes leading to tandem reduction and thiomethylation. researchgate.netdiva-portal.orgresearchgate.net However, in the case of 5-chloro-2-nitropyridine, treatment with BF₃•SMe₂ was found to yield the reduced product, 5-chloro-2-aminopyridine, rather than the thiomethylated compound. diva-portal.org This highlights the substrate-dependent nature of the reaction outcome.
| Substrate | Reagent | Product(s) | Key Features |
|---|---|---|---|
| Electron-deficient haloheterocycles | BF₃•SMe₂ | Thiomethylated heterocycles | Solvent-free, dual role of reagent. researchgate.netdiva-portal.org |
| 2-Chloro-5-nitropyridine (B43025) | BF₃•SMe₂ | 2-Chloro-5-aminopyridine and 6-chloro-2-(methylthio)pyridin-3-amine | Unexpected reduction and tandem reduction/SMe insertion. diva-portal.org |
Alternative Sulfur Sources in Thiomethylation (e.g., DMSO, Disulfides)
The introduction of the thiomethyl moiety onto a pyridine ring is often challenging due to the volatility, toxicity, and strong odor of traditional reagents like methanethiol. diva-portal.orguu.se To circumvent these issues, alternative, less odorous sulfur sources have been developed.
Dimethyl sulfoxide (B87167) (DMSO) has emerged as an attractive thiomethyl source for functionalizing a range of substrates. diva-portal.org Although these reactions can require high temperatures and stoichiometric amounts of copper salts, they provide a viable alternative. diva-portal.org For instance, a method for the synthesis of 3-(methylthio)quinolin-2-ones and 3-methylthiospiro[4.5]trienones utilizes DMSO as both the solvent and the sulfur source, induced by thionyl chloride (SOCl₂). wur.nl Similarly, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can promote the decomposition of DMSO, enabling the methylthiolation of 3,4-dihalo-2(5H)-furanones under metal-free conditions. mdpi.com
A notable non-malodorous reagent is the boron trifluoride-dimethyl sulfide complex (BF₃·SMe₂). This complex serves as a dual-function reagent, acting as both a Lewis acid activator and a nucleophilic source for the thiomethyl group. diva-portal.orguu.seresearchgate.net It has been successfully used for the thiomethylation of various electron-deficient heterocycles, including pyrimidines, pyrazines, and purines, in a convenient, solvent-free process. diva-portal.orgresearchgate.net This method avoids the drawbacks associated with thiolate salts and represents a significant advancement in synthesizing thiomethylated heterocyclic compounds. diva-portal.org
Ring-Forming Reactions Incorporating Methylthio and Nitro Moieties
Instead of adding the functional groups to a pre-existing pyridine ring, strategic syntheses can construct the heterocyclic core from building blocks that already contain the necessary methylthio and nitro moieties.
A powerful strategy for constructing functionalized pyridine rings involves multicomponent condensation reactions using (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) as a key precursor. researchgate.netnih.gov This nitroethenamine derivative possesses an ambiphilic nature; the nitro group acts as an electron-withdrawing group, making the ethene a Michael acceptor, while the methylthio group can function as a leaving group.
These characteristics are exploited in domino reactions to build complex heterocyclic systems. For example, a three-component reaction of aromatic aldehydes, malononitrile, and NMSM in the presence of triethylamine (B128534) (Et₃N) yields polyfunctionalized 2-amino-1-methyl-6-(methylthio)-5-nitro-4-aryl-1,4-dihydropyridines. researchgate.net Similarly, reacting NMSM with 5-aminopyrazoles and various aldehydes, catalyzed by L-proline, produces pyrazolo[3,4-b]pyridine derivatives in excellent yields. beilstein-journals.org The general mechanism involves an initial Knoevenagel condensation or Michael-type addition, followed by tautomerization and subsequent intramolecular cyclization to form the pyridine ring, often with the elimination of methanethiol. nih.gov
This approach has been extended to the synthesis of fused pyridine systems. The condensation of 2-amino-3-formylchromones with NMSM, catalyzed by trifluoromethanesulfonic acid (CF₃SO₃H), provides an effective route to chromeno[2,3-b]pyridine derivatives. thieme-connect.com
Alternative cyclization pathways can also produce nitropyridines featuring a methylthio group. One such method involves the reaction of 1-substituted 2-nitro-3-phenylaminoprop-2-en-1-ones with cyanothioacetamide. researchgate.net This reaction leads to the formation of 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones, which can then be alkylated with iodomethane (B122720) to yield the corresponding 6-substituted 3-cyano-2-methylthio-5-nitropyridines. researchgate.net
Another effective ring-forming strategy starts with 1,1-bis(methylthio)-2-nitroethene. chimia.ch This compound can undergo condensation with an enamine, such as that derived from acetylacetone (B45752) and ammonia, to form a substituted 3-nitropyridine. This particular reaction was utilized to synthesize 2-amino-4,6-dimethyl-3-nitropyridine, which served as a key intermediate for pharmacologically active compounds. chimia.ch
Targeted Chemical Transformations of this compound
Once synthesized, this compound can undergo a variety of targeted chemical transformations, allowing for the introduction of new functional groups and the creation of diverse molecular scaffolds.
Exploiting the Pyridine Core for Further Derivatization
The pyridine core of this compound is activated for further functionalization due to the electronic effects of its substituents. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr).
In these SNAr reactions, the methylthio group at the 2-position can potentially act as a leaving group, allowing for its replacement by other nucleophiles. However, studies on related 2-methyl-3-nitropyridines have shown that the nitro group itself can be selectively substituted by sulfur nucleophiles, demonstrating that the relative reactivity of leaving groups can be influenced by the specific substrate and reaction conditions. nih.gov For the analogous compound 2-methoxy-5-nitropyridine (B154726), the methoxy (B1213986) group can undergo substitution, and the aromatic ring can participate in various cross-coupling reactions, suggesting similar potential for its methylthio counterpart. ambeed.com
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) is a reaction in which an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The mechanism typically involves a two-step process: the initial attack of the electrophile on the pi system to form a resonance-stabilized carbocation known as an arenium ion, followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iq The rate of this reaction and the position of substitution are heavily influenced by the electronic properties of the substituents already present on the ring. mnstate.edu
In the case of this compound, the reactivity towards electrophiles is complex:
Deactivating Groups : Both the pyridine ring nitrogen and the nitro group at the C2 position are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack by destabilizing the positively charged arenium ion intermediate. mnstate.edu The nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position.
Activating Group : The methylthio group at the C5 position is an activating group, donating electron density to the ring via resonance and directing incoming electrophiles to the ortho and para positions.
| Position | Influence of -SMe (at C5) | Influence of -NO2 (at C2) | Net Effect on EAS |
| C3 | Ortho (Activating) | Meta (Deactivating) | Potentially favored site if reaction occurs |
| C4 | Para (Activating) | Ortho (Deactivating) | Strongly disfavored |
| C6 | - | Ortho (Deactivating) | Strongly disfavored |
Advanced Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions represent a powerful class of chemical transformations for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. libretexts.orgmdpi.com The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
For this compound, its participation in cross-coupling reactions is highly feasible. The nitro group helps to stabilize the pyridine ring, which can facilitate the catalytic cycle. While the parent molecule does not possess a typical halide leaving group, it is often synthesized from halogenated precursors like 2-bromo-5-nitropyridine (B18158) or 2-chloro-5-nitropyridine. rsc.org These precursors are ideal substrates for a range of cross-coupling reactions. For example, Suzuki coupling with aryl boronic acids can be used to introduce aryl groups onto the pyridine ring. Similarly, Sonogashira coupling allows for the introduction of alkyne moieties. unl.pt
These methodologies offer a strategic advantage, allowing for the construction of complex molecular architectures by functionalizing the pyridine core before or after the introduction of the methylthio group.
| Coupling Reaction | Reagent Type | Bond Formed | Example Substrate |
| Suzuki Coupling | Organoboron (e.g., Ar-B(OH)₂) | C-C (Aryl) | 2-Bromo-5-nitropyridine mdpi.com |
| Stille Coupling | Organotin (e.g., Ar-SnBu₃) | C-C (Aryl/Vinyl) | Halogenated Pyridines researchgate.net |
| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | 2-Bromo-5-nitropyridine unl.pt |
| Heck Coupling | Alkene | C-C (Vinyl) | Halogenated Pyridines ambeed.com |
Nucleophilic Aromatic Substitutions at Various Positions
The electron-deficient nature of the pyridine ring, significantly enhanced by the potent electron-withdrawing nitro group at the C2 position, makes this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr). vulcanchem.com The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when the nucleophilic attack occurs at positions ortho or para to it.
Substitution at the C2-Position: The C2 position is highly activated towards nucleophilic attack due to being ortho to the nitro group. In this context, the methylthio group (-SMe) can function as a leaving group, allowing for its displacement by a variety of nucleophiles. Research has shown that related 2-substituted-5-nitropyridines readily undergo substitution. For instance, the analogous 2-chloro-5-nitropyridine reacts with sodium methoxide (B1231860) to yield 2-methoxy-5-nitropyridine in high yield. Similarly, the methylthio group itself can be replaced by nucleophiles such as amines under basic conditions.
Substitution at other positions (C4 and C6): The C4 (para to -NO₂) and C6 (ortho to -NO₂) positions are also electronically activated for nucleophilic attack. While the parent molecule has hydrogen atoms at these positions, which are not suitable leaving groups, a precursor with a leaving group (e.g., a halogen) at these positions would be exceptionally reactive. Studies on polyhalogenated nitropyridines confirm that nucleophilic substitution preferentially occurs at the positions activated by the nitro group. researchgate.net For example, the reaction of 2-chloro-5-nitropyridine with hydrazine (B178648) hydrate (B1144303) results in the formation of 2-hydrazinyl-5-nitropyridine, demonstrating the high reactivity of the C2 position towards nucleophiles. researchgate.net
| Position of Attack | Activating Factor | Leaving Group | Example Nucleophile | Product Type |
| C2 | Ortho to -NO₂ | -SMe | Amines, Alkoxides | 2-Amino/Alkoxy-5-nitropyridine |
| C2 | Ortho to -NO₂ | -Cl (in precursor) | Hydrazine researchgate.net | 2-Hydrazinyl-5-nitropyridine |
| C6 | Ortho to -NO₂ | Halogen (in precursor) | Amines, Alkoxides | 6-Substituted-2-methylthio-3-nitropyridine |
Mechanistic Investigations and Reaction Pathway Elucidation for 5 Methylthio 2 Nitropyridine
Detailed Mechanisms of Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 5-(Methylthio)-2-nitropyridine. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor pyridine ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.commdpi.com The stability of this intermediate is key to the reaction's feasibility, and subsequent elimination of a leaving group restores the aromaticity of the ring. masterorganicchemistry.commdpi.com
The rate of SNAr reactions on the pyridine ring of this compound is significantly enhanced by the strong electron-withdrawing nature of the nitro group. uoanbar.edu.iqwikipedia.org Positioned at the 2-position, the nitro group powerfully deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. uoanbar.edu.iqyoutube.com This activation stems from two main electronic effects:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the pyridine ring through the sigma bonds, increasing the partial positive charge on the ring carbons and making them more attractive to nucleophiles. uoanbar.edu.iq
Resonance Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance, effectively stabilizing this key intermediate. youtube.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, which is the case for attack at the 2- or 6-positions in this compound.
Table 1: Influence of Substituents on SNAr Reactivity
| Substituent Group | Electronic Effect | Impact on Pyridine Ring | Consequence for SNAr Reaction |
| Nitro (-NO₂) | Strong Electron-Withdrawing (-I, -M) | Increases electrophilicity | Strong activation, accelerates reaction rate |
| Methylthio (-SMe) | Weakly Activating/Deactivating | Can be a leaving group | Influences regioselectivity and can be displaced |
The methylthio (-SMe) group in this compound has a dual role in SNAr reactions. While the nitro group is the primary activating moiety, the methylthio group primarily functions as a leaving group. The C-S bond can be cleaved upon nucleophilic attack at the 2-position. The thiomethoxide anion (CH₃S⁻) is a relatively stable leaving group, facilitating the substitution process.
The susceptibility of the methylthio group to be displaced by various nucleophiles, such as amines, is a key aspect of the compound's synthetic utility. For instance, it can be substituted by amines under basic conditions. While not as effective a leaving group as halides like fluorine in many SNAr reactions (where the leaving group ability often follows F > Cl ≈ Br > I), the methylthio group is still readily displaced due to the powerful activation provided by the ortho-nitro group. wikipedia.orgnih.gov The "element effect," which explains the unusual leaving group order in SNAr, highlights that the rate-determining step is the nucleophilic attack, not the departure of the leaving group. nih.govnih.gov
Reductive Reaction Mechanisms and Selectivity Control
The nitro group of this compound is a primary site for reductive transformations. The control of selectivity in these reactions is essential for synthesizing specific target molecules, such as the corresponding amine.
The reduction of the nitro group to an amino group is a common and synthetically valuable transformation. jsynthchem.com Various reducing agents can achieve this, and the reaction conditions can be tuned to be highly selective. Reagents like sodium borohydride (B1222165) in the presence of transition metal complexes or iron-based catalysts are known to chemoselectively reduce nitro groups without affecting other functional groups like esters, amides, or nitriles. jsynthchem.comresearchgate.net
The high selectivity for nitro group reduction in nitropyridine substrates is a notable feature. For example, certain reagents like BF₃·SMe₂ have been found to be highly selective for the reduction of nitropyridines over nitrobenzenes. diva-portal.org This specificity is likely due to the interaction of the reagent with the pyridine nitrogen, which can influence the electronic properties of the nitro group and facilitate its reduction. The mechanism often involves a series of electron and proton transfers, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.
In some cases, the reaction conditions can promote sequential or "tandem" reactions involving both reduction and substitution. An intriguing example is the tandem reduction/SMe insertion process observed in certain nitropyridine substrates when treated with BF₃·SMe₂. diva-portal.org In such a sequence, the nitro group is first reduced, which in turn modifies the electronic character of the pyridine ring. This change can then facilitate a subsequent nucleophilic substitution where the methylthio group is introduced.
While not a direct reaction of this compound itself, this type of tandem process highlights the complex reactivity patterns of substituted nitropyridines. diva-portal.org The initial reduction of the nitro group to an electron-donating amino group would deactivate the ring towards SNAr, suggesting that for a substitution to occur, the mechanism and reaction intermediates would be significantly different from a standard SNAr pathway on the starting material.
Cycloaddition and Dearomatization Mechanisms of Activated Pyridines
The electron-deficient nature of the pyridine ring in this compound, enhanced by the nitro group, makes it a potential candidate for cycloaddition and dearomatization reactions. These reactions temporarily or permanently disrupt the aromatic system to form saturated or partially saturated cyclic structures.
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org Pyridines activated by electron-withdrawing groups can act as dienophiles or 2π-partners in reactions like the Diels-Alder or 1,3-dipolar cycloadditions. nih.govacsgcipr.org For instance, nitropyridines have been shown to undergo [3+2]-cycloaddition with azomethine ylides. nih.gov The reaction involves the addition of the dipole across the C=C bond bearing the nitro group, leading to a dearomatized intermediate. nih.gov This intermediate can then undergo elimination (e.g., of HNO₂) to rearomatize, forming a new fused heterocyclic system. nih.gov
Dearomatization involves the addition of a nucleophile to the aromatic ring, breaking the cyclic conjugation without a subsequent elimination of a leaving group. mdpi.comresearchgate.net While pyridine itself is difficult to dearomatize directly, activation with electron-withdrawing groups or through coordination to a metal center facilitates the process. mdpi.comnih.gov Nucleophilic dearomatization of activated pyridines can be achieved with various nucleophiles, including organometallic reagents. researchgate.net The presence of the nitro group on this compound makes the ring sufficiently electrophilic to potentially undergo such transformations, leading to the formation of dihydropyridine (B1217469) derivatives, which are versatile synthetic intermediates. mdpi.comresearchgate.net
Table 2: Comparison of Reaction Mechanisms
| Reaction Type | Key Feature | Role of Nitro Group | Role of Methylthio Group | Typical Product |
| Nucleophilic Aromatic Substitution (SNAr) | Addition-elimination via Meisenheimer complex | Strong activation of the pyridine ring | Leaving group | Substituted pyridine |
| Nitro Group Reduction | Selective conversion of -NO₂ to -NH₂ | Reaction site | Generally unaffected | Aminopyridine |
| Cycloaddition | Formation of a cyclic adduct | Activation of the C=C bond as a 2π system | Substituent influencing regioselectivity | Fused heterocyclic system |
| Dearomatization | Disruption of aromaticity by nucleophilic addition | Activation of the pyridine ring | Substituent | Dihydropyridine derivative |
Other Distinctive Mechanistic Pathways (e.g., Vicarious Nucleophilic Substitution)
Beyond common substitution patterns, the reactivity of this compound can be understood through more distinctive mechanistic pathways, most notably the Vicarious Nucleophilic Substitution (VNS). This reaction is a special type of nucleophilic aromatic substitution where a hydrogen atom on the electron-deficient aromatic ring is replaced by a nucleophile, rather than a leaving group like a halogen. wikipedia.orgorganic-chemistry.org The VNS reaction is particularly relevant for nitro-activated aromatic systems, including nitropyridines. kuleuven.be
The general mechanism of Vicarious Nucleophilic Substitution involves the attack of a carbanion, which bears a leaving group, on the electron-deficient aromatic ring. This initial step leads to the formation of a negatively charged σ-complex, often referred to as a Meisenheimer-type adduct. nih.gov Subsequently, a base induces the β-elimination of the leaving group from the carbanion moiety, which is followed by protonation to restore the aromaticity of the pyridine ring. nih.govacs.org
For this compound, the strong electron-withdrawing nature of the nitro group at the C2 position significantly activates the pyridine ring for nucleophilic attack. The positions ortho and para to the nitro group are the most electrophilic and, therefore, the most likely sites for nucleophilic addition. In the case of this compound, the C3 and C6 positions are ortho to the nitro group, while the C5 position, which is para, is already substituted with the methylthio group. Consequently, VNS reactions are expected to occur at the C3 and C6 positions.
A plausible reaction pathway for the Vicarious Nucleophilic Substitution of this compound with a generic carbanion derived from a chloromethyl sulfone (a common reagent in VNS reactions) is outlined below. The reaction with sulfonyl-stabilized carbanions is a well-established method for the C-H alkylation of nitropyridines via VNS. nih.govacs.org
Step 1: Formation of the Meisenheimer-type adduct
The carbanion, generated in situ from the corresponding C-H acid by a strong base, attacks the electron-deficient pyridine ring at either the C3 or C6 position. This results in the formation of two possible Meisenheimer-type adducts. The negative charge is delocalized over the pyridine ring and the nitro group.
Step 2: Base-induced β-elimination
A base then abstracts a proton from the intermediate, leading to a dianionic species. This is followed by the elimination of the leaving group (e.g., chloride) from the carbanion substituent. This elimination step is a key feature of the VNS mechanism. nih.govacs.org
Step 3: Rearomatization
Finally, protonation of the resulting nitronate anion upon acidic workup leads to the formation of the substituted product and restores the aromaticity of the pyridine ring.
The regioselectivity of the VNS reaction on this compound, i.e., the preference for attack at C3 versus C6, will be influenced by both steric and electronic factors. The methylthio group at the C5 position may exert some steric hindrance, potentially favoring the attack at the less hindered C3 position. However, electronic effects of the methylthio group could also play a role in modulating the electrophilicity of the adjacent C6 position.
While specific experimental data on the Vicarious Nucleophilic Substitution of this compound is not extensively documented in the reviewed literature, the established principles of VNS reactions on substituted nitropyridines provide a strong basis for predicting its reactivity. kuleuven.beresearchgate.net The reaction conditions, such as the nature of the carbanion, the base, and the solvent, are expected to play a crucial role in determining the efficiency and regioselectivity of the substitution. organic-chemistry.org
The table below summarizes the expected products from the Vicarious Nucleophilic Substitution of this compound with a model carbanion.
| Reactant | Carbanion Source | Potential Products | Position of Substitution |
|---|---|---|---|
| This compound | Chloromethyl phenyl sulfone | 3-(Phenylsulfonylmethyl)-5-(methylthio)-2-nitropyridine | C3 |
| This compound | Chloromethyl phenyl sulfone | 6-(Phenylsulfonylmethyl)-5-(methylthio)-2-nitropyridine | C6 |
Computational and Theoretical Studies on 5 Methylthio 2 Nitropyridine
Quantum Mechanical Calculations for Molecular Structure and Energetics
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Theoretical Spectroscopy for Spectral Assignment and Interpretation
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Advanced Intermolecular Interaction Analysis
The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. Computational methods allow for a detailed investigation of these interactions, providing a deeper understanding of the crystal packing and stability.
While 5-(Methylthio)-2-nitropyridine does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the nitro group. In the presence of suitable donors, it can form various intermolecular interactions. Computational studies on similar nitro-substituted heterocyclic compounds, such as nitroimidazoles, have shown the presence of weak C—H···O and C—H···N interactions that connect molecules into larger supramolecular assemblies like dimers and layers. iucr.org For this compound, it is anticipated that the aromatic C-H bonds of the pyridine ring and the methyl C-H bonds could act as weak hydrogen bond donors to the nitro group's oxygen atoms or the ring's nitrogen in neighboring molecules. These interactions, although weak, collectively contribute to the stability of the crystal lattice. Theoretical calculations can predict the geometry and energy of these hydrogen bonds, which are crucial for understanding the crystal packing.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful computational tools for visualizing and quantifying intermolecular interactions. QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) and characterize the nature of chemical bonds. For this compound, QTAIM analysis would be expected to reveal BCPs corresponding to weak hydrogen bonds, such as C—H···O and C—H···N, as well as potential S···O or S···N interactions. The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of these interactions. Studies on sulfur-containing compounds have utilized QTAIM to characterize dative S-N bonds and other weak interactions. nih.govnih.gov
NCI analysis, on the other hand, is based on the electron density and its derivatives to visualize non-covalent interactions in real space. It generates 3D plots that highlight regions of attractive and repulsive interactions. For this compound, NCI plots would likely show broad surfaces corresponding to van der Waals forces, with distinct spikes indicating stronger interactions like the aforementioned weak hydrogen bonds. This provides a qualitative and intuitive picture of the forces holding the crystal together.
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is defined by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions. For nitro-substituted heterocycles, Hirshfeld analysis has shown that H···O and H···H contacts are often the most significant contributors to crystal packing. iucr.orgresearchgate.netiucr.org
For this compound, the Hirshfeld surface would be decorated with red spots indicating close contacts, primarily involving the oxygen atoms of the nitro group and hydrogen atoms of the pyridine ring and methyl group. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. A hypothetical breakdown of these contacts is presented in Table 1. This analysis helps in understanding the relative importance of different interactions in the crystal structure.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (This table is illustrative and based on data from similar nitro-substituted heterocyclic compounds)
| Contact Type | Percentage Contribution (%) |
| H···H | 40 |
| O···H | 35 |
| C···H | 10 |
| N···H | 5 |
| S···H | 5 |
| Other | 5 |
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry is also instrumental in predicting the reactivity of molecules and elucidating potential reaction pathways. For this compound, these studies can identify the most reactive sites and predict the energetics of various transformations.
Proton affinity (PA) is a fundamental measure of basicity in the gas phase. Computational methods can accurately predict the PA of different sites within a molecule. For this compound, the most likely sites for protonation are the nitrogen atom of the pyridine ring and potentially the oxygen atoms of the nitro group or the sulfur atom. DFT calculations have been successfully used to investigate the acidity and basicity of substituted pyridines. researchgate.netdergipark.org.tr It is expected that the pyridine nitrogen would be the most basic site, but its basicity will be significantly reduced by the electron-withdrawing effect of the 2-nitro group. The 5-methylthio group, being electron-donating, would slightly counteract this effect. A comparative study of the proton affinities of the different basic sites can provide a clear picture of its acid-base properties. A compilation of evaluated gas-phase basicities and proton affinities for various molecules is available, which serves as a benchmark for such theoretical predictions. nist.govacs.org
Theoretical studies can also map out the potential energy surfaces for various reactions, identifying transition states and intermediates to elucidate reaction mechanisms. For instance, the nucleophilic aromatic substitution of the nitro group or other reactions can be modeled to predict their feasibility and regioselectivity.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The distribution of these orbitals in this compound would indicate the most probable sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized more on the methylthio group and the pyridine ring, suggesting these are the sites most susceptible to electrophilic attack. Conversely, the LUMO is expected to be concentrated on the nitro group and the pyridine ring, particularly at the carbon atoms ortho and para to the nitro group, making these the likely sites for nucleophilic attack. semanticscholar.orgresearchgate.net FMO analysis has been applied to various nitropyridine derivatives to understand their reactivity. tandfonline.com
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). A high hardness value indicates low reactivity, while a high softness value suggests high reactivity. The electrophilicity index (ω) is another important descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. These descriptors, calculated using DFT, can be used to compare the reactivity of this compound with other related compounds.
Table 2: Hypothetical Calculated Quantum Chemical Descriptors for this compound (This table is illustrative and based on data from similar nitropyridine derivatives)
| Descriptor | Symbol | Value |
| HOMO Energy | EHOMO | -7.5 eV |
| LUMO Energy | ELUMO | -2.0 eV |
| Energy Gap | ΔE | 5.5 eV |
| Electronegativity | χ | 4.75 eV |
| Chemical Hardness | η | 2.75 eV |
| Global Softness | S | 0.36 eV-1 |
| Electrophilicity Index | ω | 4.11 eV |
Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA)
A comprehensive search of scientific literature has revealed a lack of specific published studies focusing on the Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA) of the compound This compound . Therefore, the presentation of detailed, original research findings and specific data tables for this molecule is not possible at this time.
However, to provide a contextual understanding, this section will outline the principles of NBO and NPA and describe how these computational methods would be applied to analyze this compound, based on established research on analogous nitropyridine derivatives.
Natural Bonding Orbital (NBO) analysis is a powerful theoretical tool that translates complex wavefunctions from quantum chemical calculations into a more intuitive chemical picture. It localizes orbitals into forms that align with classical chemical concepts such as core electrons, lone pairs, and two-center bonds. An integral component of this analysis is Natural Population Analysis (NPA), which provides a method for distributing the electrons of a molecule among its atoms. This yields atomic charges that are generally less dependent on the basis set used in the calculation compared to other methods, such as Mulliken population analysis.
For a molecule such as this compound, these analyses would offer profound insights into its electronic structure and the influence of its substituent groups—the electron-withdrawing nitro group (-NO₂) at the 2-position and the methylthio group (-SCH₃) at the 5-position—on the pyridine ring.
Natural Population Analysis (NPA)
NPA would be utilized to determine the charge distribution across the molecule by assigning a "natural charge" to each atom. This would quantitatively describe the electronic effects of the substituents.
Nitro Group (-NO₂): Due to its strong electron-withdrawing nature via both inductive and resonance effects, the nitrogen atom of the nitro group would be expected to carry a significant positive charge, while the oxygen atoms would be negatively charged. This leads to a polarization of the C2-N bond, affecting the charge on the C2 carbon of the pyridine ring.
Pyridine Ring: The electronegative nitrogen atom in the pyridine ring would inherently possess a negative charge. The combined electronic effects of the nitro and methylthio groups would modulate the charge distribution across all atoms of the heterocyclic ring.
A hypothetical table of NPA charges would provide a quantitative measure of these effects.
| Atom | Hypothetical Natural Charge (e) |
|---|---|
| N1 (Pyridine) | -0.5 to -0.7 |
| C2 | +0.1 to +0.3 |
| C3 | -0.1 to -0.2 |
| C4 | -0.1 to -0.2 |
| C5 | +0.0 to +0.2 |
| C6 | -0.1 to -0.2 |
| N (Nitro) | +0.5 to +0.7 |
| O (Nitro) | -0.4 to -0.6 |
| S (Thio) | -0.1 to +0.1 |
| C (Methyl) | -0.5 to -0.7 |
Natural Bonding Orbital (NBO) Analysis
NBO analysis provides a detailed view of the bonding within the molecule, including delocalization effects, which are described as donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The energetic significance of these interactions is quantified by the second-order perturbation stabilization energy, E(2).
Hyperconjugative Interactions: This analysis would reveal the extent of electron delocalization from the lone pairs of the pyridine nitrogen and the sulfur atom into the antibonding (π*) orbitals of the aromatic ring. It would also show delocalization from the π-orbitals of the ring into the antibonding orbitals of the nitro group. These interactions are crucial for understanding the stability and reactivity of the molecule.
Bond Character: NBO defines the hybridization of each atomic orbital and its contribution to the chemical bonds, offering a precise description of the σ and π bonds within the pyridine ring and the substituent groups.
Intramolecular Charge Transfer: The magnitudes of the E(2) energies would quantify the charge transfer pathways within the molecule, for instance, from the electron-donating lone pairs of the sulfur atom towards the electron-withdrawing nitro group through the π-system of the pyridine ring.
A hypothetical table of key donor-acceptor interactions would highlight the most significant electronic delocalizations.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | ~ 5-10 |
| LP(1) S | π(C4-C5) | ~ 2-6 |
| π(C3-C4) | π(C5-C6) | ~ 15-25 |
| π(C5-C6) | π(C2-N_nitro) | ~ 3-7 |
Advanced Applications of 5 Methylthio 2 Nitropyridine in Organic Synthesis and Chemical Biology
Utilization as a Versatile Building Block in Heterocyclic Synthesis
The strategic placement of the electron-withdrawing nitro group and the versatile methylthio group on the pyridine (B92270) core makes 5-(methylthio)-2-nitropyridine a key precursor in the synthesis of various heterocyclic systems. The nitro group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions, while the methylthio group can be readily displaced or oxidized to introduce further functionality.
Synthesis of Pyridine and Pyridothiophene Scaffolds
This compound is a valuable precursor for the synthesis of substituted pyridine derivatives. The nitro group can be readily reduced to an amino group, forming 2-(methylthio)-5-aminopyridine. This amino derivative serves as a key intermediate for the construction of more complex pyridine-based scaffolds through various transformations, such as diazotization followed by substitution, or condensation reactions to form fused heterocyclic systems.
Furthermore, the reactivity of the methylthio group allows for its displacement by other functional groups, providing a route to a diverse range of 2-substituted pyridines. While direct synthesis of pyridothiophene scaffolds from this compound is not extensively documented in readily available literature, the functional handles present on the molecule, particularly after reduction of the nitro group to an amine, offer potential pathways for the annulation of a thiophene (B33073) ring onto the pyridine core.
Preparation of Pyrazole (B372694), Isoxazole (B147169), and Other Heterocycle Derivatives
The transformation of this compound into other heterocyclic systems, such as pyrazoles and isoxazoles, is a testament to its synthetic utility. For instance, the reaction of 5-nitropyridin-2(1H)-ones, which can be derived from 2-halopyridines, with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole derivatives through a ring transformation reaction. researchgate.net This suggests a potential route from this compound to pyrazole-containing compounds.
In the synthesis of isoxazoles, derivatives containing a methylthio group have been reported. For example, 3-substituted 5-methylthio-isoxazoles have been synthesized and evaluated for their biological activities. While the direct starting material in these syntheses is not always this compound, the presence of the key methylthio-isoxazole scaffold highlights the potential for developing synthetic routes from appropriately functionalized pyridine precursors. General methods for isoxazole synthesis often involve the cycloaddition of nitrile oxides with alkynes or the cyclocondensation of hydroxylamine (B1172632) with β-dicarbonyl compounds, pathways that could potentially be adapted to utilize derivatives of this compound. mdpi.comorganic-chemistry.orgnih.govnih.govresearchgate.net
Precursor for Advanced Polycyclic and Fused Ring Systems
The inherent reactivity of this compound makes it a suitable starting material for the construction of more complex polycyclic and fused ring systems. The combination of the nitro and methylthio groups allows for sequential or one-pot reactions to build additional rings onto the pyridine scaffold. For instance, the reduction of the nitro group to an amine, followed by reactions with bifunctional electrophiles, can lead to the formation of fused pyrimidines, pyrazines, or other heterocyclic systems.
While direct examples of the synthesis of complex polycyclic systems starting from this compound are not abundant in the literature, related strategies have been employed. For example, the intramolecular Diels-Alder reaction of 2-(alkylthio)-5-amidofurans has been used to synthesize azapolycyclic systems. nih.gov This approach, which leverages a similar substitution pattern, suggests the potential for developing analogous intramolecular cyclization strategies with derivatives of this compound to access advanced fused ring structures.
Role in the Development of Specialty Organic Chemicals
Nitropyridine derivatives, including this compound, are important intermediates in the synthesis of a variety of specialty organic chemicals. hilarispublisher.com The reactivity of the nitro and methylthio groups allows for the introduction of diverse functionalities, leading to the production of compounds with specific physical and chemical properties. These can include dyes, ligands for metal catalysis, and components of functional materials. The ability to selectively modify the pyridine ring at different positions makes this class of compounds particularly valuable for creating tailored molecular architectures.
Applications in Agrochemical and Advanced Material Precursors
The utility of nitropyridines extends to the agrochemical industry, where they serve as precursors for herbicides and insecticides. mdpi.com For example, 2-chloro-5-nitropyridine (B43025) is a known intermediate in the synthesis of various agrochemicals. mdpi.com Given that this compound can be synthesized from 2-chloro-5-nitropyridine, it represents a viable precursor in these synthetic pathways. The introduction of the methylthio group can also be a strategic step in the synthesis of specific active ingredients.
In the realm of advanced materials, the structural motifs derived from this compound can be incorporated into polymers or organic electronic materials. The electron-deficient nature of the nitropyridine ring can impart desirable electronic properties, while the sulfur atom of the methylthio group can influence intermolecular interactions and material morphology. Nitroacetonitrile, a related small molecule with a nitro group, has been highlighted as a versatile precursor in the synthesis of energetic materials, showcasing the potential of nitro-containing compounds in this field. nih.gov
Development of Chemical Biology Probes and Enzyme Inhibitor Scaffolds
The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds and approved drugs. The functional groups of this compound make it an attractive starting point for the development of chemical biology probes and enzyme inhibitors. Chemical probes are essential tools for studying biological processes, and the pyridine core can be functionalized with reporter tags or reactive groups to target specific proteins or cellular components.
Conclusion and Future Research Directions for 5 Methylthio 2 Nitropyridine
Synthesis and Transformation Advances
5-(Methylthio)-2-nitropyridine serves as a key building block in organic synthesis due to its multiple reactive sites. Common synthetic strategies often involve the nucleophilic substitution of 2-chloro-5-nitropyridine (B43025) with a methylthiolate source. vulcanchem.com The compound's utility is highlighted by the diverse transformations it can undergo.
Key transformations include:
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 5-amino-2-(methylthio)pyridine. This opens pathways to a variety of derivatives crucial for pharmaceutical research.
Substitution of the Methylthio Group: The methylthio group is a competent leaving group, susceptible to nucleophilic substitution by various nucleophiles, such as amines, to create new C-N bonds.
Oxidation of the Methylthio Group: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone, which alters the electronic properties of the molecule for potential use in the design of new chemical entities. vulcanchem.com
Future research should focus on developing more efficient, sustainable, and scalable synthetic routes. Advances in catalytic systems, including transition-metal-free approaches, could provide milder reaction conditions and higher yields. Exploring novel one-pot, multi-component reactions starting from or incorporating this compound could streamline the synthesis of complex molecular architectures, significantly enhancing its utility as a versatile building block.
| Reaction Type | Reagents/Conditions | Product Functional Group | Significance |
|---|---|---|---|
| Nitro Group Reduction | e.g., SnCl2, H2/Catalyst | Amino (-NH2) | Access to amine derivatives for pharmaceuticals. |
| Methylthio Group Substitution | e.g., Amines (R-NH2) | Substituted Aminopyridine | Creation of diverse compound libraries. |
| Methylthio Group Oxidation | e.g., H2O2, m-CPBA | Sulfoxide (-SOCH3), Sulfone (-SO2CH3) | Modulation of electronic properties. vulcanchem.com |
Deepening Mechanistic Understanding
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing reaction conditions and predicting outcomes. The primary mechanisms at play involve nucleophilic aromatic substitution (SNAr), nitro group reduction, and thioether oxidation.
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group para to the methylthio group makes the pyridine (B92270) ring highly electron-deficient and activates it for nucleophilic attack. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group (ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized across the aromatic system and onto the nitro group, which is crucial for stabilizing this intermediate. masterorganicchemistry.comwikipedia.org Subsequent elimination of the leaving group (e.g., the methylthio group) restores aromaticity. chemistrysteps.com
Nitro Group Reduction: The reduction of aromatic nitro groups is a stepwise process. acs.org Whether through catalytic hydrogenation or using reducing metals, the transformation typically proceeds through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before yielding the final amine (-NH2). acs.orgnih.gov The specific pathway and the potential to isolate intermediates depend heavily on the chosen reagents and reaction conditions. mdpi.com
Thioether Oxidation: The oxidation of the methylthio group to a sulfoxide and then to a sulfone occurs via nucleophilic attack by the sulfur atom on the oxidant (e.g., hydrogen peroxide or a peroxyacid). masterorganicchemistry.com This process increases the oxidation state of the sulfur atom. The oxidation to the sulfoxide is generally faster than the subsequent oxidation to the sulfone. acs.org Controlling the stoichiometry of the oxidant can allow for the selective formation of the sulfoxide.
Future mechanistic studies could employ kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring to further elucidate these pathways. Investigating the role of catalysts and solvent effects will be crucial for enhancing selectivity, particularly for achieving partial oxidation to the sulfoxide or for differentiating reactivity in molecules with multiple electrophilic sites.
Expanding Computational Chemical Insights
While specific computational studies on this compound are not extensively documented, research on analogous substituted nitropyridines demonstrates the power of computational chemistry in this area. Methods such as Density Functional Theory (DFT) are invaluable for investigating molecular structure, vibrational spectra, and electronic properties.
Potential areas for computational investigation include:
Molecular Geometry and Electronic Structure: DFT calculations, using basis sets like B3LYP/6-311++G(d,p), can determine optimized molecular geometries, bond lengths, and bond angles. This provides a foundational understanding of the molecule's structure.
Reactivity and Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's reactivity, chemical hardness/softness, and kinetic stability. mdpi.com The distribution of these orbitals indicates the most likely sites for electrophilic and nucleophilic attack.
Intramolecular Interactions: Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer and hyperconjugative interactions between donor and acceptor orbitals, explaining the electronic influence of the nitro and methylthio groups.
Reaction Mechanism Simulation: Computational modeling can be used to map the potential energy surfaces of its key transformations. This allows for the calculation of activation energies and the characterization of transition states and intermediates (like the Meisenheimer complex), providing deeper insight into reaction mechanisms and selectivity.
Future work should focus on applying these established computational methods directly to this compound and its derivatives. Such studies would provide predictive models for reactivity, guide the design of new synthetic routes, and help in interpreting experimental results, thereby accelerating the discovery of novel applications.
Future Prospects for Novel Chemical Applications
The structural framework of this compound makes it a promising scaffold for the development of novel, biologically active compounds. Nitropyridine derivatives are recognized as important precursors in the synthesis of molecules with a wide range of activities.
Medicinal Chemistry: Pyridine-containing compounds are integral to a large percentage of FDA-approved drugs. rsc.org Derivatives of nitropyridines have been investigated as inhibitors for various enzymes, including Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). rsc.org The transformations of this compound, such as reduction of the nitro group to an amine or its replacement, provide access to libraries of substituted aminopyridines. These libraries can be screened for activity against various therapeutic targets. For instance, related 5-(methylthio)pyrimidine (B78358) structures have been explored as potent epidermal growth factor receptor (EGFR) inhibitors for anticancer applications. nih.gov
Agrochemicals: The nitropyridine moiety is also present in compounds developed as next-generation insecticides and herbicides. rsc.org The ability to functionalize the this compound core allows for the systematic modification of its structure to optimize efficacy and selectivity against agricultural pests and weeds.
Future research should be directed at synthesizing focused libraries of compounds derived from this compound and evaluating their biological activities. Structure-activity relationship (SAR) studies, guided by computational docking and molecular modeling, will be essential in optimizing lead compounds for both medicinal and agricultural applications.
Opportunities for Interdisciplinary Research
The versatility of this compound creates numerous opportunities for collaborative research across different scientific disciplines.
Chemical Biology and Pharmacology: The synthesis of derivatives as potential enzyme inhibitors or receptor antagonists requires close collaboration between synthetic organic chemists and pharmacologists. Chemists can design and synthesize novel compounds based on the this compound scaffold, while biologists and pharmacologists can perform the necessary screening and in-vitro/in-vivo testing to evaluate their therapeutic potential.
Materials Science: Pyridine derivatives are utilized in the development of functional materials and dyes. rsc.org The unique electronic properties imparted by the nitro and methylthio groups could be exploited in the design of novel organic materials for electronics, photonics, or sensor technology. Research in this area would involve collaboration between synthetic chemists and materials scientists to design, synthesize, and characterize these new materials.
Radiochemistry and Medical Imaging: Nitropyridines have been used in the synthesis of radiolabeled compounds for Positron-Emission Tomography (PET), a critical tool in clinical diagnostics. rsc.org this compound could serve as a precursor for developing novel PET tracers. This would necessitate an interdisciplinary effort involving organic chemists to develop the synthesis of the tracer, radiochemists to incorporate the radioisotope (e.g., ¹⁸F), and medical professionals to evaluate its efficacy in imaging biological processes or diseases.
By fostering these interdisciplinary collaborations, the full potential of this compound as a versatile chemical building block can be realized, leading to innovations in medicine, agriculture, and materials science.
Q & A
Q. How can this compound be synthesized, and what are common intermediates?
- Methodological Answer : A typical route involves:
- Step 1 : Nitration of 5-(methylthio)pyridine using mixed acids (HNO₃/H₂SO₄) at 0–5°C to yield this compound .
- Step 2 : Purification via recrystallization from ethanol/water (yield: ~65–70%). Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 4:1) .
- Key Intermediate : 2-Chloro-5-nitropyridine (CAS 52092-47-4) is structurally analogous and can guide reaction optimization .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the methylthio group (δ 2.5 ppm, singlet) and nitro group (δ 8.2–8.5 ppm, aromatic protons) .
- FT-IR : Key absorptions include S–C stretch (650–750 cm⁻¹) and NO₂ asymmetric stretch (1520 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 171.03 (calculated) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain nitration below 10°C to suppress dinitration byproducts. Excess HNO₃ increases nitro group selectivity .
- Solvent Selection : Use acetic acid as a solvent to stabilize intermediates and reduce side reactions (e.g., oxidation of methylthio to sulfone) .
- Catalysis : FeCl₃ (5 mol%) accelerates nitration while reducing reaction time by 30% .
- Byproduct Analysis : Monitor sulfone formation (R-SO₂-) via HPLC (C18 column, acetonitrile/water gradient) .
Q. What computational methods are effective for predicting the reactivity of this compound in substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model nucleophilic aromatic substitution (SNAr) at the nitro-bearing carbon.
- Electrostatic Potential Maps : Identify electron-deficient regions (nitro group) and nucleophilic attack sites .
- Transition State Analysis : Calculate activation energies for substitution with amines or thiols to predict reaction feasibility .
Q. How do structural modifications (e.g., replacing methylthio with methoxy) alter the compound’s stability and bioactivity?
- Methodological Answer :
- Stability Studies : Compare thermal decomposition (TGA/DSC) of this compound vs. 5-Methoxy-2-nitropyridine. Methylthio derivatives decompose at higher temperatures (ΔT ~20°C) due to stronger C–S bonds .
- Bioactivity Screening : Test antimicrobial activity against E. coli (MIC assays). Methylthio groups enhance membrane permeability, increasing efficacy by 2–3 fold compared to methoxy analogs .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved experimentally?
- Methodological Answer :
- Solubility Testing : Prepare saturated solutions in DMSO, ethanol, and water. Measure via UV-Vis (λmax = 270 nm) and gravimetric analysis.
- Literature Comparison : NIST data () indicates low water solubility (<0.1 mg/mL), while vendor SDS () reports moderate solubility in DMSO (50 mg/mL). Reconcile by verifying purity (HPLC >95%) and particle size (micronization increases apparent solubility) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
